2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
Overview
Description
The compound 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile core structure that can be functionalized to produce a wide range of compounds with various applications, including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of triazine derivatives often involves the substitution of chloro groups on the triazine ring with various nucleophiles. For example, the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines has been reported, which involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with pyrazoles . Similarly, 2-oxazolines can be synthesized from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions . These methods could potentially be adapted to synthesize the compound of interest by introducing the appropriate carboxyanilino group.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the solid-state structure of a 4,6-diamino-1,3,5-triazine derivative was determined by X-ray crystallography, revealing stabilization by intra- and intermolecular hydrogen bonds . NMR studies, including 1H, 13C, and 15N NMR, have been used to analyze the structure of triazole and triazine derivatives in solution .
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution and tautomerism. The dynamic behavior of triazine derivatives, such as restricted rotation about the amino-triazine bond and tautomerism, has been studied using 2D-Exchange spectroscopy . The reactivity of triazine compounds can also be harnessed for chlorination and oxidation reactions, as demonstrated by the use of a triazine-based hypervalent iodine(III) reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their substituents. The activation of carboxylic acids by triazine derivatives has been studied, revealing a multistep process involving the formation of triazine esters and intermediates such as quarternary triazinylammonium salts . The rate of reaction is strongly dependent on the structure of the tertiary amine used. Additionally, triazine derivatives have been used as acylating agents for ester synthesis from alcohols under mild conditions .
Scientific Research Applications
Synthesis and Material Chemistry
2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine and its derivatives have been extensively studied for their roles in the synthesis and material chemistry. For instance, S. Uysal and Z. E. Koç (2010) explored the synthesis of dendrimeric complexes using 2,4,6-tris(4-(4,6-dichloro-1,3,5-triazine-2-yloxy)benzimino)-1,3,5-triazine as an intermediate. These complexes demonstrated interesting magnetic behaviors, suggesting potential applications in magnetic materials and catalysis (Uysal & Koç, 2010).
Crystallography and Molecular Interactions
In the field of crystallography, Jie Chen and Yuzhong Ruan (2007) reported the formation of a zwitterionic compound involving 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine. Their work highlighted how intermolecular interactions, such as hydrogen bonding, can impact the structure and properties of these triazine derivatives (Chen & Ruan, 2007).
Organic Synthesis
B. Bandgar and S. Pandit (2003) demonstrated the utility of triazine derivatives in organic synthesis. They used 2-chloro-4,6-dimethoxy-1,3,5-triazine for the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, showcasing the versatility of triazine compounds in synthesizing valuable organic molecules (Bandgar & Pandit, 2003).
Biological Applications
J. Chaudhari and colleagues (2007) explored the biological applications ofbisaryl hydrazino-s-triazine derivatives, which are structurally related to 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine. They found that these derivatives exhibited microbial activity against both gram-positive and gram-negative bacteria, suggesting their potential use in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).
Polymer Chemistry
In polymer chemistry, triazine derivatives have been used as monomers. For example, C.H. Lee, X.Q. Liu, and X. Gong (1986) synthesized a series of 4,6-dichloro-1,3,5-triazines, such as 2-allylamino-4,6-dichloro-1,3,5-triazine, for use in dentin bonding agents. These monomers showed potential for enhancing the adhesive strength of restorative resins to dentin (Lee, Liu, & Gong, 1986).
Chemical Synthesis and Activation
M. Gallego and M. Sierra (2004) discussed the use of 2-chloro-4,6-disubstituted-1,3,5-triazines in the activation of carboxylic acids for peptide bond formation. This highlights the role of triazine derivatives in facilitating complex organic synthesis processes, particularly in the formation of biologically significant compounds like peptides (Gallego & Sierra, 2004).
Advanced Materials and Nanotechnology
Zhihong Zhang and colleagues (2001) synthesized a novel carbon nitride compound using 2-amino-4,6-dichloro-1,3,5-triazine. This work is significant for the development of advanced materials and nanotechnology, as it relates to the synthesis of novel compounds with potential applications in various high-tech fields (Zhang et al., 2001).
Catalysis and Chemical Reactions
The work by Prerana B. Thorat and colleagues (2013) on the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrates the use of triazine derivatives in catalysis and chemical reactions, particularly in chlorination and oxidation processes (Thorat, Bhong, & Karade, 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some triazines are known to be toxic and can be hazardous to the environment1.
Future Directions
The future directions for research into this compound would depend on its properties and potential applications. Triazines are a focus of research in various fields, including medicine, agriculture, and materials science3.
Please note that this is a general analysis based on the structure and the groups the compound contains. For a comprehensive analysis, experimental data and further studies would be required. Also, the compound you mentioned might not exist or be less studied, as no specific information was found in the literature.
properties
IUPAC Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4O2/c11-8-14-9(12)16-10(15-8)13-6-3-1-2-5(4-6)7(17)18/h1-4H,(H,17,18)(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKKRBIBVKBSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347724 | |
Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine | |
CAS RN |
26940-56-7 | |
Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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